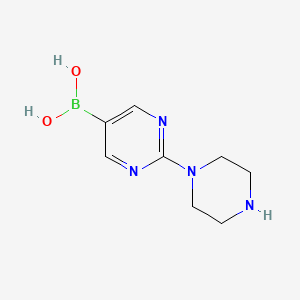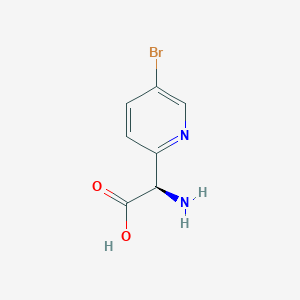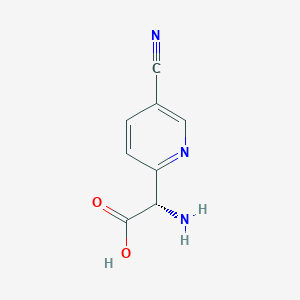
(2R,4R)-Mccpm
描述
(2R,4R)-Mccpm, also known as (2R,4R)-4-methylpiperidine-2-ethyl formate, is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and properties.
作用机制
Target of Action
The primary target of (2R,4R)-Mccpm, also known as (-)-(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine (DOT), is the viral reverse transcriptase (RT) enzyme . This enzyme plays a crucial role in the replication of HIV, making it a key target for anti-HIV agents .
Mode of Action
This compound interacts with its target by being metabolized to its active triphosphate form, which then inhibits the viral RT . The inhibition of RT activity results in the prevention of viral replication .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the HIV replication pathway. By inhibiting the RT enzyme, this compound disrupts the conversion of viral RNA into DNA, a critical step in the replication of HIV .
Pharmacokinetics
SL-01 displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability after administered intravenously or orally to rats . The major metabolic pathways of SL-01 involved methylation, reduction, hydrolysis, and dealkylation .
Result of Action
The result of this compound’s action is the inhibition of HIV replication. By preventing the conversion of viral RNA into DNA, this compound effectively halts the replication process of the virus .
生化分析
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2R,4R)-Mccpm is not well-established. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methylpiperidine-2-ethyl formate involves several steps:
Hydrolysis Reaction: Starting with 4-methyl-2-cyanopiperidine, it undergoes hydrolysis using hydrochloric acid to produce 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Esterification: The hydrochloride is then esterified with ethyl alcohol to form 4-methyl-2-ethyl nipecotate hydrochloride.
Separation of Isomers: A mixed solvent of methyl tertiary butyl ether and ethyl alcohol is used to separate the cis and trans forms of 4-methyl-2-ethyl nipecotate hydrochloride. The desired anti-form is collected from the mother liquor.
Industrial Production Methods
Industrial production of (2R,4R)-4-methylpiperidine-2-ethyl formate typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2R,4R)-4-methylpiperidine-2-ethyl formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2R,4R)-4-methylpiperidine-2-ethyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
相似化合物的比较
Similar Compounds
(2R,4S)-4-methylpiperidine-2-ethyl formate: This isomer has different stereochemistry and may exhibit different properties and activities.
(2S,4R)-4-methylpiperidine-2-ethyl formate: Another stereoisomer with distinct characteristics.
(2S,4S)-4-methylpiperidine-2-ethyl formate: This compound also differs in its stereochemistry and properties
Uniqueness
(2R,4R)-4-methylpiperidine-2-ethyl formate is unique due to its specific stereochemistry, which influences its reactivity, binding affinity, and overall properties. This makes it valuable in various applications where stereochemistry is crucial.
属性
IUPAC Name |
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAVWOTKQHAAN-FYBSXPHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)

![4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid](/img/structure/B3067445.png)









![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

